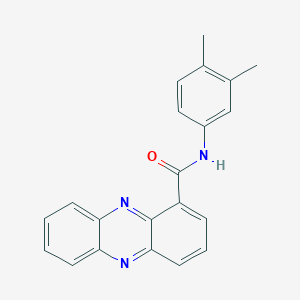

N-(3,4-dimethylphenyl)phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethylphenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of antimicrobial, antitumor, and antiparasitic properties .

Wirkmechanismus

Target of Action

N-(3,4-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that is strongly antagonistic to fungal phytopathogens . The primary targets of PCN are these fungal pathogens, and its role is to inhibit their growth and proliferation .

Mode of Action

It is known that pcn exhibits broad-spectrum antifungal and antibacterial activities . It interacts with its targets, the fungal pathogens, and inhibits their growth and proliferation . The specific interactions between PCN and its targets are still under investigation.

Biochemical Pathways

PCN affects several biochemical pathways. The biosynthesis of PCN involves a complex regulation mechanism . The expression of genes such as phzI, phzR, and phzE is markedly increased in certain strains, leading to increased PCN production . These genes are involved in the biosynthesis of phenazines, which are nitrogen-containing heterocyclic pigments .

Result of Action

The result of PCN’s action is the inhibition of growth and proliferation of fungal phytopathogens . This makes PCN a potential candidate for use in the control of these pathogens in agricultural settings .

Action Environment

The action of PCN can be influenced by environmental factors. For instance, the production of PCN by certain bacterial strains can be increased in environmentally-friendlier settings . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(3,4-dimethylphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods involve specific reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the phenazine core.

Industrial Production Methods: Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For example, Pseudomonas chlororaphis HT66 has been engineered to enhance the biosynthesis of phenazine-1-carboxamide, a closely related compound . This method involves the cultivation of the engineered bacteria under controlled conditions to produce the desired phenazine derivative.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,4-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often exhibit enhanced biological activities and are used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Phenazines, including N-(3,4-dimethylphenyl)phenazine-1-carboxamide, have shown promising anticancer properties. Research indicates that derivatives of phenazine-1-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that certain phenazine derivatives demonstrated potent activity against solid tumors, suggesting their potential as lead compounds in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Antibacterial Properties

This compound has also been evaluated for its antibacterial efficacy. Studies have reported that phenazine derivatives possess activity against Mycobacterium tuberculosis and other drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, making these compounds candidates for further development as antibiotics .

Fungicidal Activity

This compound has been explored for its fungicidal properties, particularly against plant pathogens such as Rhizoctonia solani. In a study, this compound demonstrated an inhibition rate of over 87% with a low effective concentration (EC50), indicating its potential as a novel fungicide in agricultural practices . The mechanism by which this compound inhibits fungal growth is still under investigation but may involve interference with fungal cellular processes.

Biocontrol Potential

Phenazines are known to play a role in the biocontrol of plant diseases due to their antimicrobial properties. The application of phenazine compounds like this compound could enhance the biological control strategies against various pathogens in crops. This is particularly relevant in sustainable agriculture where chemical pesticides are being replaced by biocontrol agents .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various organic synthesis methods that prioritize step economy and yield. Research has focused on developing rapid synthetic pathways to produce diverse phenazine derivatives for biological screening . This approach not only facilitates the discovery of new compounds but also allows for the exploration of structure-activity relationships.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N-(3,4-dimethylphenyl)phenazine-1-carboxamide include phenazine-1-carboxamide, pyocyanin, and chlororaphine . These compounds share the phenazine core structure and exhibit similar biological activities.

Uniqueness: this compound is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its biological activity and specificity compared to other phenazine derivatives. This structural modification allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

N-(3,4-dimethylphenyl)phenazine-1-carboxamide (often referred to as PCN) is a synthetic compound belonging to the phenazine family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its phenazine core structure, which is known for its ability to participate in various biochemical interactions. The presence of the 3,4-dimethylphenyl group enhances its solubility and bioactivity. The chemical formula can be represented as C_17H_16N_2O.

Antimicrobial Activity

PCN exhibits significant antimicrobial properties, particularly against fungal pathogens. Research indicates that it inhibits the growth of various fungi, including Rhizoctonia solani, a common plant pathogen. The mechanism involves disrupting the integrity of the fungal cell wall and membrane, leading to cell death. This was demonstrated in studies where PCN treatment resulted in morphological changes in fungal cells, indicative of membrane damage .

Anticancer Properties

In addition to its antifungal activity, this compound has shown promising anticancer effects. Studies have reported that PCN induces apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound triggers mitochondrial pathways leading to caspase activation and subsequent cell death. The effective concentration (EC50) for these effects was found to be significantly lower than that for normal cells, highlighting its selective toxicity towards cancerous cells .

Biochemical Pathways Affected

PCN interacts with several biochemical pathways:

- ATP-binding Cassette (ABC) Transporters : These transporters are crucial for cellular efflux mechanisms; PCN may inhibit their function, leading to increased intracellular concentrations of toxic compounds in pathogens.

- Nitrogen Metabolism : Disruption in nitrogen metabolism pathways can affect fungal growth and reproduction.

- Arachidonic Acid Pathway : This pathway is involved in inflammation; modulation by PCN may contribute to its therapeutic effects.

Research Findings and Case Studies

Recent studies have provided quantitative data on the biological activity of PCN:

| Activity | IC50 (μM) | Cell Line/Pathogen |

|---|---|---|

| Antifungal Activity | 32-40 | Rhizoctonia solani |

| Anticancer Activity | 40 | A549 (lung cancer) |

| Anticancer Activity | 32 | HeLa (cervical cancer) |

Case Study: Inhibition of R. solani

A detailed study analyzed the effects of PCN on R. solani. The compound was found to upregulate genes associated with stress responses while downregulating genes involved in cell wall synthesis. This dual action suggests a comprehensive mode of action that could be exploited for agricultural applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, preliminary data suggest good absorption and distribution profiles in biological systems. Toxicity assessments indicate that at therapeutic doses, PCN exhibits a favorable safety profile with minimal side effects observed in non-target cells.

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-15(12-14(13)2)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFSTQJMMHGVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.